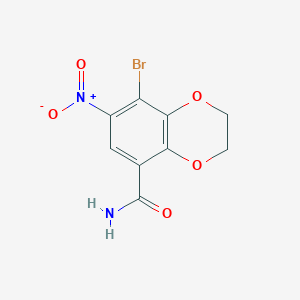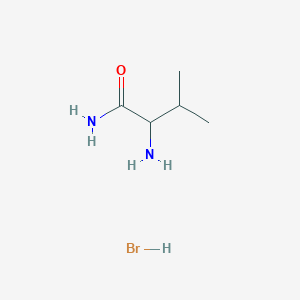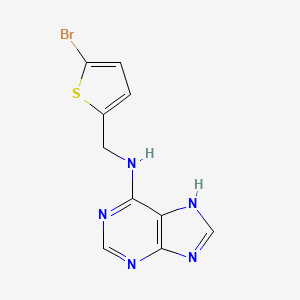![molecular formula C25H16Fe2N6O16S2-2 B14791580 Iron, [-[2-(hydroxy-O)-3-[[5-[[2-hydroxy-4-(hydroxy-O)-5-[[2-(hydroxy-O)-3-nitro-5-sulfophenyl]azo-N1]phenyl]methyl]-2-(hydroxy-O)-4-hydroxyphenyl]azo-N1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14791580.png)
Iron, [-[2-(hydroxy-O)-3-[[5-[[2-hydroxy-4-(hydroxy-O)-5-[[2-(hydroxy-O)-3-nitro-5-sulfophenyl]azo-N1]phenyl]methyl]-2-(hydroxy-O)-4-hydroxyphenyl]azo-N1]-5-nitrobenzenesulfonato(6-)]]di-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-” is a complex iron compound characterized by its intricate structure involving multiple hydroxy, nitro, and sulfonato groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of complex iron compounds typically involves the coordination of iron ions with organic ligands under controlled conditions. The specific synthetic route for this compound would likely involve:
Ligand Preparation: Synthesizing the organic ligands with hydroxy, nitro, and sulfonato groups.
Coordination Reaction: Reacting the ligands with iron salts (e.g., iron(III) chloride) in a suitable solvent (e.g., water or ethanol) under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Reactors: Using large-scale batch reactors to mix and react the ligands with iron salts.
Purification: Employing techniques like crystallization, filtration, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Complex iron compounds can undergo various types of reactions, including:
Oxidation-Reduction: Iron can change its oxidation state, leading to redox reactions.
Substitution: Ligands in the complex can be replaced by other ligands under certain conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Water, ethanol, acetone.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of iron(III) complexes, while reduction could yield iron(II) complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Complex iron compounds can act as catalysts in various chemical reactions, including organic synthesis and polymerization.
Biology
Enzyme Models: Studying these compounds can provide insights into the functioning of iron-containing enzymes in biological systems.
Medicine
Drug Development: Investigating the potential of these compounds as therapeutic agents, particularly in targeting specific biochemical pathways.
Industry
Dyes and Pigments: Using these compounds in the formulation of dyes and pigments due to their vibrant colors and stability.
Wirkmechanismus
The mechanism by which complex iron compounds exert their effects often involves:
Coordination Chemistry: The interaction of iron ions with ligands, affecting the electronic and structural properties of the compound.
Molecular Targets: Binding to specific molecules or ions, influencing their reactivity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(III) Sulfate: Another iron compound with different ligands.
Iron(II) Chloride: A simpler iron compound with chloride ligands.
Uniqueness
The uniqueness of “Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-” lies in its complex structure and the presence of multiple functional groups, which can impart unique chemical and physical properties.
Eigenschaften
Molekularformel |
C25H16Fe2N6O16S2-2 |
|---|---|
Molekulargewicht |
832.2 g/mol |
IUPAC-Name |
3-[[5-[[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-4-sulfonatophenyl)diazenyl]phenyl]methyl]-2,4-dihydroxyphenyl]diazenyl]-2-hydroxy-6-nitrobenzenesulfonate;iron |
InChI |
InChI=1S/C25H18N6O16S2.2Fe/c32-17-8-19(34)14(28-26-12-2-4-21(48(42,43)44)22(23(12)36)31(40)41)6-10(17)5-11-7-15(20(35)9-18(11)33)29-27-13-1-3-16(30(38)39)25(24(13)37)49(45,46)47;;/h1-4,6-9,32-37H,5H2,(H,42,43,44)(H,45,46,47);;/p-2 |
InChI-Schlüssel |
NYOJGVZUBVCIDT-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C(=C1N=NC2=C(C=C(C(=C2)CC3=CC(=C(C=C3O)O)N=NC4=C(C(=C(C=C4)S(=O)(=O)[O-])[N+](=O)[O-])O)O)O)O)S(=O)(=O)[O-])[N+](=O)[O-].[Fe].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate](/img/structure/B14791500.png)



![4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid](/img/structure/B14791537.png)
![5-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid](/img/structure/B14791540.png)





![3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B14791569.png)

![10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B14791577.png)
